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Compound of Interest

Compound Name: 1-(1-Butoxyethoxy)butane

CAS No.: 871-22-7

Cat. No.: B008412

Get Quote

Abstract: This technical guide provides a comprehensive overview of 1-(1-
butoxyethoxy)butane, a mixed acetal of significant interest in various chemical and

pharmaceutical applications. The guide delves into its systematic nomenclature,

physicochemical properties, and established synthetic routes. Furthermore, it explores the

compound's spectroscopic characteristics and its applications in research and development,

particularly as a protecting group and in the design of novel molecular entities. Safety and

handling protocols are also discussed to ensure its proper use in a laboratory setting.

Compound Identification and Nomenclature
The compound with the chemical structure of a butane molecule substituted at the first position

by a 1-ethoxyethoxy group is systematically named according to IUPAC nomenclature.

IUPAC Name: 1-(1-Butoxyethoxy)butane[1]

CAS Number: 871-22-7

Molecular Formula: C₁₀H₂₂O₂
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Synonyms:

1-Butoxy-1-ethoxyethane[1]

Butane, 1-(1-ethoxyethoxy)-[1]

Acetaldehyde butyl ethyl acetal[1]

The structure of 1-(1-Butoxyethoxy)butane is characterized by a central carbon atom (the

acetal carbon) bonded to a hydrogen, a methyl group, an ethoxy group (-OCH₂CH₃), and a

butoxy group (-O(CH₂)₃CH₃).

Caption: Chemical structure of 1-(1-Butoxyethoxy)butane.

Physicochemical Properties
The physicochemical properties of 1-(1-Butoxyethoxy)butane are crucial for its handling,

application, and purification. Below is a table summarizing its key properties.

Property Value Source

Molecular Weight 174.28 g/mol

Boiling Point 148.0 °C at 760 mmHg [1]

192.5 °C at 760 mmHg

Density 0.843 g/cm³

Refractive Index 1.415

Flash Point 46.2 °C

Note on Boiling Point Discrepancy: There is a notable difference in the reported boiling points

from different sources. The value of 148 °C is from the PubChem database, which is a widely

recognized and curated source. The higher value of 192.5 °C is also reported. This discrepancy

may arise from different experimental conditions or purities of the samples. For practical

applications, experimental verification is recommended.
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Synthesis and Mechanism
The synthesis of mixed acetals like 1-(1-Butoxyethoxy)butane can be achieved through

several established methods in organic chemistry.

Acid-Catalyzed Acetalization
A common and straightforward method for synthesizing mixed acetals is the acid-catalyzed

reaction of an aldehyde with a stoichiometric amount of two different alcohols. In this case,

acetaldehyde reacts with one equivalent of ethanol and one equivalent of n-butanol in the

presence of an acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid. The reaction

proceeds through a hemiacetal intermediate. To favor the formation of the mixed acetal, it is

often strategic to first form the hemiacetal with one alcohol and then introduce the second

alcohol.

Acetaldehyde

1-(1-Butoxyethoxy)butane

Acid Catalyst

Ethanol Acid Catalyst

n-Butanol

Acid Catalyst

H+

Click to download full resolution via product page

Caption: General synthesis of 1-(1-Butoxyethoxy)butane.

Reaction Mechanism: The mechanism involves the initial protonation of the acetaldehyde

carbonyl oxygen, making the carbonyl carbon more electrophilic. This is followed by the

nucleophilic attack of one of the alcohols (e.g., ethanol) to form a hemiacetal. The hemiacetal is

then protonated at the hydroxyl group, which subsequently leaves as a water molecule, forming

a resonance-stabilized carbocation. The second alcohol (n-butanol) then attacks this

carbocation, and a final deprotonation step yields the mixed acetal.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b008412/docs?utm_src=pdf-body#authored-by-senior-application-scientist-gemini-ai
https://www.benchchem.com/product/b008412/docs?utm_src=pdf-body-img#authored-by-senior-application-scientist-gemini-ai
https://www.benchchem.com/product/b008412/docs?utm_src=pdf-body#authored-by-senior-application-scientist-gemini-ai
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008412?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protonation of
Acetaldehyde

Formation of
Hemiacetal

Protonation of
Hemiacetal

Formation of
Carbocation

Nucleophilic Attack
by Second Alcohol

Deprotonation
Mixed Acetal

Product

Click to download full resolution via product page

Caption: Mechanism of acid-catalyzed acetal formation.

Synthesis from Vinyl Ethers
A more controlled method for preparing unsymmetrical acetals involves the reaction of a vinyl

ether with an alcohol in the presence of an acid catalyst. For the synthesis of 1-(1-
butoxyethoxy)butane, one could start with butyl vinyl ether and react it with ethanol, or with

ethyl vinyl ether and react it with n-butanol. This method can offer better selectivity for the

desired mixed acetal. A one-pot procedure has been described where a primary alcohol is first

treated with ethyl vinyl ether in the presence of mercury(II) acetate to form an intermediate vinyl

ether, followed by the addition of a second alcohol and an acid catalyst to yield the

unsymmetrical acetal[2].

Spectroscopic Analysis
While experimental spectra for 1-(1-Butoxyethoxy)butane are not readily available in public

databases, its spectroscopic features can be reliably predicted based on its structure and data

from analogous compounds.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the different proton

environments in the molecule.
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

CH₃ (acetal) ~1.2-1.4 Doublet 3H

CH (acetal) ~4.6-4.8 Quartet 1H

OCH₂ (ethoxy) ~3.4-3.6 Quartet 2H

CH₃ (ethoxy) ~1.1-1.3 Triplet 3H

OCH₂ (butoxy) ~3.3-3.5 Triplet 2H

CH₂ (butoxy, β) ~1.5-1.7 Multiplet 2H

CH₂ (butoxy, γ) ~1.3-1.5 Multiplet 2H

CH₃ (butoxy) ~0.9-1.0 Triplet 3H

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon

environments.

Carbon Predicted Chemical Shift (δ, ppm)

CH₃ (acetal) ~20-25

CH (acetal) ~100-105

OCH₂ (ethoxy) ~60-65

CH₃ (ethoxy) ~15-20

OCH₂ (butoxy) ~65-70

CH₂ (butoxy, β) ~30-35

CH₂ (butoxy, γ) ~18-23

CH₃ (butoxy) ~13-18

FTIR Spectroscopy (Predicted)
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The infrared spectrum will be characterized by the absence of a carbonyl (C=O) stretch and the

presence of strong C-O stretching bands, which are characteristic of ethers and acetals.[3]

2850-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups.

1050-1150 cm⁻¹: Strong, characteristic C-O stretching vibrations of the acetal linkage.

Mass Spectrometry (Predicted)
In mass spectrometry, acetals typically do not show a strong molecular ion peak due to facile

fragmentation. The fragmentation is often initiated by the cleavage of one of the C-O bonds.

Common fragmentation patterns for acetals involve the loss of an alkoxy group to form a stable

oxonium ion.

Applications in Research and Drug Development
Acetals, including mixed acetals like 1-(1-Butoxyethoxy)butane, serve important roles in both

fundamental organic synthesis and the development of new therapeutic agents.

Protecting Groups: The acetal functional group is widely used as a protecting group for

aldehydes and ketones due to its stability under basic and neutral conditions, and its ease of

removal under acidic conditions. This allows for selective reactions at other sites in a

multifunctional molecule.

Drug Delivery and Prodrugs: The lability of the acetal linkage under acidic conditions can be

exploited in drug delivery systems. A biologically active molecule can be masked as an

acetal prodrug, which is inactive and potentially has improved pharmacokinetic properties.

Upon exposure to the acidic environment of the stomach or specific cellular compartments,

the acetal can be hydrolyzed to release the active drug.

Scaffolding Elements in Drug Design: While sometimes perceived as potentially unstable,

acetal and ketal motifs are found in numerous effective therapeutic agents. Their chemical

stability can be fine-tuned through structural modifications, making them viable and

unconventional scaffolding elements in the design of orally bioavailable drugs.

Safety and Handling
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As with any chemical, proper safety precautions should be taken when handling 1-(1-
Butoxyethoxy)butane.

Hazards: Based on its structure and the properties of similar compounds, 1-(1-
Butoxyethoxy)butane is expected to be a flammable liquid. Ethers are also known to form

explosive peroxides upon prolonged exposure to air and light. Therefore, it should be stored

in a cool, dry, and well-ventilated area, away from ignition sources and in a tightly sealed

container.

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses,

gloves, and a lab coat, should be worn when handling this compound.

Handling: All work with 1-(1-Butoxyethoxy)butane should be conducted in a well-ventilated

fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of a spill, it

should be absorbed with an inert material and disposed of as chemical waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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